molecular formula C21H15Cl2F2NO2 B11495260 4-(2,3-dichlorophenyl)-1-(2,4-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,3-dichlorophenyl)-1-(2,4-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11495260
M. Wt: 422.2 g/mol
InChI Key: HKMPRASIUWEBRI-UHFFFAOYSA-N
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Description

4-(2,3-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes both dichlorophenyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 2,3-dichlorophenyl and 2,4-difluorophenyl derivatives. These starting materials undergo a series of reactions, including condensation, cyclization, and oxidation, under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The dichlorophenyl and difluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-(2,3-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Properties

Molecular Formula

C21H15Cl2F2NO2

Molecular Weight

422.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1-(2,4-difluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H15Cl2F2NO2/c22-14-4-1-3-12(21(14)23)13-10-19(28)26(16-8-7-11(24)9-15(16)25)17-5-2-6-18(27)20(13)17/h1,3-4,7-9,13H,2,5-6,10H2

InChI Key

HKMPRASIUWEBRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1

Origin of Product

United States

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